7-Phenylheptan-1-ol
Overview
Description
7-Phenylheptan-1-ol is a chemical compound with the molecular formula C13H20O . It is a clear colorless to pale yellow liquid or viscous liquid .
Synthesis Analysis
The synthesis of this compound involves the use of lithium aluminium tetrahydride in tetrahydrofuran at 0 - 20℃ . The reaction is allowed to stir at 20°C for 4 hours, yielding a brown solution . After quenching with H2O, aqueous NaOH and H2O are added . The mixture is then filtered on Celite and the filtrate is concentrated to give the this compound .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation OCCCCCCCC1=CC=CC=C1 . The InChI Key is UXMUSYTXSNVRMW-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound has a molecular weight of 192.302 g/mol . It appears as a clear colorless to pale yellow liquid . The refractive index is between 1.5055-1.5105 at 20°C .Scientific Research Applications
Pheromone Synthesis
7-Phenylheptan-1-ol has been studied for its role in pheromone synthesis. Notably, it has been utilized in the synthesis of insect pheromones, as demonstrated by the production of trans-non-6-en-1-ol, an insect pheromone, through a process involving photochemical cycloaddition and thermal cycloreversion of bicyclic oxetans (Jones, Acquadro, & Carmody, 1975).
Natural Product Chemistry
The compound has been identified in natural products, especially in diarylheptanoids isolated from plants like Curcuma comosa. These compounds have been characterized using spectroscopic data analysis and hold significance in natural product chemistry and pharmacology (Kaewamatawong, Boonchoong, & Teerawatanasuk, 2009).
Anti-inflammatory Properties
Studies on diarylheptanoids derived from Curcuma comosa, which include derivatives of this compound, have shown inhibitory effects on nitric oxide production in macrophage cells, indicating potential anti-inflammatory applications (Sornkaew et al., 2015).
Pharmaceutical Synthesis
This compound has been utilized as a building block in the synthesis of pharmaceuticals, such as antidepressants. For instance, it was used in the chemoenzymatic route for synthesizing (R)-fluoxetine and (R)-tomoxetine, highlighting its relevance in the development of therapeutic agents (Bracher & Litz, 1996).
Estrogenic Activity Evaluation
Research on diarylheptanoids from Curcuma comosa, which include this compound derivatives, has explored their estrogenic-like transcriptional activity. This indicates potential applications in understanding and possibly treating conditions related to estrogen activity (Suksamrarn et al., 2008).
Chemical Synthesis
The compound has been a subject of study in chemical synthesis, particularly in the context of diarylheptanoids. Research has focused on their isolation, structural and biological features, and chemical synthesis, contributing to the broader understanding of organic chemistry and synthesis techniques (Jahng & Park, 2018).
Antioxidant Properties
Research into the antioxidant properties of compounds related to this compound, specifically diarylheptanoids, has been conducted. This includes the study of their redox reactivity and potential as natural antioxidants, which is crucial in various fields such as food science and pharmacology (Ponomarenko et al., 2014).
Moth Pheromone Research
The compound has been identified in the study of moth pheromones. For example, a methyl-branched heptadecanol related to this compound was found in the pheromone gland extract of a female lichen moth, contributing to the understanding of insect communication and behavior (Yamakawa, Kiyota, Taguri, & Ando, 2011).
Safety and Hazards
Properties
IUPAC Name |
7-phenylheptan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c14-12-8-3-1-2-5-9-13-10-6-4-7-11-13/h4,6-7,10-11,14H,1-3,5,8-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMUSYTXSNVRMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185882 | |
Record name | Benzeneheptanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3208-25-1 | |
Record name | Benzeneheptanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003208251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneheptanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.